molecular formula C22H26O3 B1292307 4-Acetoxy-4'-heptylbenzophenone CAS No. 890099-81-7

4-Acetoxy-4'-heptylbenzophenone

Cat. No.: B1292307
CAS No.: 890099-81-7
M. Wt: 338.4 g/mol
InChI Key: YUJJFNYIHGXTFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-heptylbenzophenone typically involves the acetylation of 4’-heptylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-4’-heptylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-heptylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetoxy-4’-heptylbenzophenone has several applications in scientific research:

    Chemistry: Used as a UV filter in various chemical formulations.

    Biology: Studied for its potential effects on biological systems due to its UV-absorbing properties.

    Medicine: Investigated for its potential use in photoprotection and treatment of skin conditions.

    Industry: Widely used in the cosmetic industry as a sunscreen agent.

Mechanism of Action

The primary mechanism of action of 4-Acetoxy-4’-heptylbenzophenone is its ability to absorb UV radiation. This absorption prevents the penetration of harmful UV rays into the skin, thereby providing photoprotection. The compound interacts with UV light, converting it into less harmful energy forms, such as heat.

Comparison with Similar Compounds

  • 4-Hydroxy-4’-heptylbenzophenone
  • 4-Methoxy-4’-heptylbenzophenone
  • 4-Ethoxy-4’-heptylbenzophenone

Comparison: 4-Acetoxy-4’-heptylbenzophenone is unique due to its acetoxy group, which enhances its UV-absorbing properties compared to other similar compounds. The presence of the heptyl group also contributes to its lipophilicity, making it more effective in formulations that require fat-soluble ingredients .

Properties

IUPAC Name

[4-(4-heptylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-3-4-5-6-7-8-18-9-11-19(12-10-18)22(24)20-13-15-21(16-14-20)25-17(2)23/h9-16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJJFNYIHGXTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641717
Record name 4-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-81-7
Record name [4-(Acetyloxy)phenyl](4-heptylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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